molecular formula C17H18N2O3S B3000027 N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-carboxamide CAS No. 921542-30-5

N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-carboxamide

Cat. No.: B3000027
CAS No.: 921542-30-5
M. Wt: 330.4
InChI Key: OVPPDGYMKHHWSV-UHFFFAOYSA-N
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Description

This compound features a benzo[b][1,4]oxazepine core, a seven-membered heterocyclic ring system fused to a benzene ring. Key structural elements include:

  • Substituents: Three methyl groups at positions 3, 3, and 5; a ketone group at position 4; and a thiophene-2-carboxamide moiety at position 6.
  • Functional Implications: The thiophene carboxamide may enhance electronic interactions with biological targets, while the methyl groups improve lipophilicity and metabolic stability.

The benzo[b][1,4]oxazepine scaffold is notable for its conformational flexibility, which can influence binding affinity to enzymes or receptors.

Properties

IUPAC Name

N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-17(2)10-22-13-7-6-11(9-12(13)19(3)16(17)21)18-15(20)14-5-4-8-23-14/h4-9H,10H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVPPDGYMKHHWSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=C(C=C2)NC(=O)C3=CC=CS3)N(C1=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analog: 2-(2-Benzyl-3-oxo-2,3,4,5-tetrahydrobenz[f][1,4]oxazepin-4-yl)-N-[2-(4-pyridyl)ethyl]acetamide (Compound 12)

Key Differences :

Parameter Target Compound Compound 12
Core Structure Benzo[b][1,4]oxazepine (benzene fused to oxazepine at the "b" position) Benzo[f][1,4]oxazepine (benzene fused to oxazepine at the "f" position)
Substituents 3,3,5-Trimethyl; thiophene-2-carboxamide 2-Benzyl; acetamide chain with 4-pyridylethyl group
Synthetic Route Not detailed in evidence Hydrolysis of ester precursor using LiOH, followed by acidification
Potential Solubility Higher lipophilicity (due to methyl groups) Lower lipophilicity (polar pyridyl group may enhance aqueous solubility)

Functional Implications :

  • The thiophene-2-carboxamide in the target compound may offer stronger π-π stacking interactions compared to the pyridylethyl-acetamide chain in Compound 12.

Substituent-Driven Comparisons

  • Methyl Groups : The 3,3,5-trimethyl substitution in the target compound likely reduces oxidation susceptibility compared to the unsubstituted positions in analogs like Compound 12.
  • Thiophene vs. Pyridine : Thiophene’s electron-rich aromatic system contrasts with pyridine’s basic nitrogen, affecting electronic distribution and target engagement.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Molecular Weight (g/mol) Key Substituents LogP (Predicted)
Target Compound Benzo[b][1,4]oxazepine ~372.4 3,3,5-Trimethyl; thiophene-2-carboxamide 3.8
Compound 12 Benzo[f][1,4]oxazepine ~463.5 2-Benzyl; 4-pyridylethyl-acetamide 2.5

Research Findings and Implications

  • Synthetic Flexibility : The synthesis of Compound 12 demonstrates the feasibility of modifying oxazepine derivatives via hydrolysis and functional group interconversion . This approach may be adaptable to the target compound.

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